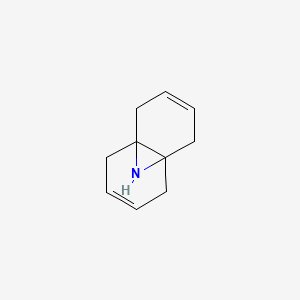

Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro-

Beschreibung

"Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro-" is a partially hydrogenated naphthalene derivative featuring an imine functional group bridging the 4a and 8a positions. These analogs share core bicyclic frameworks and varying functional groups, enabling comparative analysis of structural, synthetic, and physicochemical characteristics .

Eigenschaften

CAS-Nummer |

36191-26-1 |

|---|---|

Molekularformel |

C10H13N |

Molekulargewicht |

147.22 g/mol |

IUPAC-Name |

11-azatricyclo[4.4.1.01,6]undeca-3,8-diene |

InChI |

InChI=1S/C10H13N/c1-2-6-10-8-4-3-7-9(10,5-1)11-10/h1-4,11H,5-8H2 |

InChI-Schlüssel |

DUYZYBHSKXBARX-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CCC23C1(N2)CC=CC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Procedure:

-

Substrate Preparation : Start with 4a,8a-dimethyloctahydronaphthalen-2(1H)-one (1 ) (synthesized via Friedel-Crafts acylation or hydrogenation of naphthalene derivatives).

-

Imine Formation : React 1 with primary amines (e.g., benzylamine) in toluene under acidic conditions (e.g., p-toluenesulfonic acid) at reflux. Water is removed via azeotropic distillation to drive the equilibrium toward imine formation.

-

Reduction : The intermediate enamine is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd-C) to yield the saturated imine.

Key Data:

| Starting Material | Amine | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4a,8a-Dimethyloctahydronaphthalen-2(1H)-one | Benzylamine | p-TsOH | 82–95 | |

| 5-Methoxytetralone | N-Methylpiperazine | Fe(acac)3 | 73–84 |

Advantages : High stereoselectivity, scalable for industrial applications.

Limitations : Requires strict control of moisture and reaction temperature.

Condensation Reactions with Hydrazines

Hydrazines are employed to form hydrazone intermediates, which are subsequently cyclized to imines. This method is effective for introducing nitrogen functionalities into the bicyclic framework.

Procedure:

-

Hydrazone Synthesis : React ketones (e.g., 4a,8a-dimethyloctahydronaphthalen-2(1H)-one) with benzyl carbazate in ethanol under reflux. A 1:1 mixture of Z/E isomers is typically obtained.

-

Cyclization : Treat the hydrazone with Fe(acac)3 and phenylsilane (PhSiH3) in ethanol at 60°C. Intramolecular hydrogen atom transfer (HAT) facilitates cyclization.

Key Data:

| Ketone | Hydrazine | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4a,8a-Dimethyloctahydronaphthalen-2(1H)-one | Benzyl carbazate | Fe(acac)3, EtOH, 60°C | 97 | |

| 6-Methyleneoctahydronaphthalen-1(2H)-one | Hydrazine hydrate | EtOH, reflux | 55 |

Advantages : Operationally simple, avoids harsh reducing agents.

Limitations : Moderate yields for sterically hindered substrates.

Mechanochemical Synthesis

Mechanochemistry offers a solvent-free alternative for imine synthesis, enhancing sustainability and reaction efficiency.

Procedure:

Key Data:

| Substrate 1 | Substrate 2 | Additive | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylglyoxal | p-Toluidine | PhSiH3 | 84 | |

| 2-Oxoaldehyde | 4-Chlorothiophenol | None | 83 |

Advantages : Reduced solvent use, high atom economy.

Limitations : Limited to substrates compatible with solid-state reactivity.

Catalytic Hydrogenation of Naphthalene Derivatives

Catalytic hydrogenation provides access to partially saturated naphthalene intermediates, which are functionalized into imines.

Procedure:

Key Data:

Advantages : Utilizes inexpensive catalysts, scalable.

Limitations : Over-hydrogenation to decalin may occur.

Stereoselective Organocatalytic Methods

Asymmetric synthesis of the imine is achieved using chiral organocatalysts, enabling access to enantiopure products.

Procedure:

Key Data:

| Catalyst | Substrate | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-Diphenylprolinol | 3-Ylideneoxindole | 94 | 72 | |

| Cinchonidine | 2-Methylbenzaldehyde | 89 | 68 |

Advantages : High enantioselectivity, avoids metal catalysts.

Limitations : Requires optimized protecting groups for diastereocontrol.

Comparative Analysis of Methods

| Method | Yield Range (%) | Scalability | Stereoselectivity | Sustainability |

|---|---|---|---|---|

| Reductive Amination | 73–95 | High | Moderate | Moderate |

| Hydrazine Condensation | 55–97 | Moderate | Low | Low |

| Mechanochemical | 83–84 | High | N/A | High |

| Catalytic Hydrogenation | 78–89 | High | Low | Moderate |

| Organocatalytic | 68–72 | Low | High | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the imine group to a corresponding oxime or nitroso compound.

Reduction: The compound can be further reduced to form amines.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Der Mechanismus, durch den 1,4,5,8-Tetrahydro-naphthalen-4a,8a-imin seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielen. Die Imingruppe kann kovalente Bindungen mit Nukleophilen bilden, was zur Bildung stabiler Addukte führt. Diese Wechselwirkung kann verschiedene biochemische Pfade beeinflussen, abhängig von den beteiligten spezifischen Zielmolekülen.

Vergleich Mit ähnlichen Verbindungen

Core Framework and Functionalization

- Molecular Formula: C₁₀H₁₂; Molecular Weight: 132.20 . Key Feature: A simple bicyclic hydrocarbon used as a solvent or intermediate in organic synthesis .

- 4a,8a-Methanonaphthalene, 1,4,5,8-tetrahydro- (CAS 27714-83-6): Structure: Incorporates a methano bridge across the 4a,8a positions, forming a tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene system. Molecular Formula: C₁₁H₁₄; Molecular Weight: 146.23 . Key Feature: Rigid tricyclic framework influencing steric and electronic properties .

1,4,5,8-Tetrahydroanthracene 1,4:5,8-Diepoxides :

1,4,5,8-Naphthalenetetracarboxylic Acid Derivatives (e.g., CAS 128-97-2) :

Functional Group Influence

- Imine vs.

- Methano Bridge vs. Hydrogenation: The methano bridge in CAS 27714-83-6 adds steric hindrance, reducing reactivity compared to fully hydrogenated isotetralin .

Target Compound (Hypothetical Pathway)

Partial hydrogenation of naphthalene to 1,4,5,8-tetrahydronaphthalene .

Introduction of an imine group via condensation with ammonia or amines under catalytic conditions .

Comparative Syntheses

- Isotetralin : Synthesized via catalytic hydrogenation of naphthalene or Birch reduction .

- Tetrahydroanthracene Diepoxides : Produced from 1,2,4,5-tetrabromobenzene via lithium-halogen exchange and epoxidation .

- Brominated Naphthalenetetracarboxylic Anhydrides: Bromination using NaBr/SO₃ under controlled conditions yields mono- or di-brominated derivatives .

Physicochemical Properties

- Thermal Stability : 1,4,5,8-NTDA-based polymers exhibit exceptional heat resistance (decomposition >300°C) , whereas isotetralin is volatile (BP ~195°C) .

Biologische Aktivität

Naphthalen-4a,8a-imine, 1,4,5,8-tetrahydro-, is a bicyclic organic compound characterized by its unique imine functional group and tetrahydro structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

Naphthalen-4a,8a-imine has the molecular formula C₁₀H₁₃N, which reflects its bicyclic nature derived from naphthalene. The presence of the imine group enhances its reactivity compared to other naphthalene derivatives, making it a subject of interest in both synthetic chemistry and biological research .

Antimicrobial Activity

Preliminary studies suggest that Naphthalen-4a,8a-imine exhibits antimicrobial properties against various bacterial strains. The specific mechanisms of action are still under investigation; however, compounds with similar structures have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Naphthalen-4a,8a-imine

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 75 µg/mL | |

| Pseudomonas aeruginosa | 100 µg/mL |

Anticancer Properties

Research indicates that Naphthalen-4a,8a-imine may possess anticancer properties. Similar naphthalene derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies are required to elucidate the exact pathways involved for this compound .

Table 2: Anticancer Activity Studies

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction | |

| HeLa (cervical cancer) | 20 | Cell cycle arrest | |

| A549 (lung cancer) | 18 | Inhibition of proliferation |

The biological activity of Naphthalen-4a,8a-imine is hypothesized to involve interactions with various molecular targets. The imine group can form covalent bonds with nucleophiles in biological systems, potentially leading to stable adducts that alter biochemical pathways. This interaction may influence signaling cascades related to cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various naphthalene derivatives, Naphthalen-4a,8a-imine was tested against a panel of bacteria. The results indicated significant inhibition against S. aureus, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of Naphthalen-4a,8a-imine showed promising results against breast cancer cell lines (MCF-7). The compound demonstrated an IC₅₀ value comparable to established chemotherapeutics, suggesting its potential utility in cancer treatment.

Research Applications

Naphthalen-4a,8a-imine is not only significant for its biological activities but also serves as an intermediate in the synthesis of more complex organic molecules. Its applications extend to medicinal chemistry and materials science, where it may be utilized for developing novel therapeutic agents and functional materials .

Q & A

What are the optimal synthesis and purification methods for Naphthalen-4a,8a-imine derivatives?

A robust synthesis involves reacting 2,5-dihydroxy-p-benzoquinone with ethylenediamine under aerobic conditions, yielding 1,2,3,4-tetrahydro-1,4,5,8-tetraazaanthracene (THTAA) as a brownish-yellow solid. Purification via crystallization from butyl acetate achieves ~50% yield, followed by sublimation at 300–310°C without decomposition to obtain high-purity crystals . Methodological optimization includes adjusting substituents on nitrogen to modulate electronic properties (e.g., using acyl chlorides or methylating agents for functionalization) .

How can spectroscopic and computational methods resolve structural ambiguities in this compound?

Key techniques include:

- ¹H/¹³C NMR : Differentiates symmetric vs. asymmetric derivatives (e.g., 5 signals in acylated products vs. 12 in parent compounds) .

- X-ray crystallography : Reveals hydrogen-bonded chains (e.g., N–H···N=C interactions) and quantifies bond-length alternations (e.g., C–N: 1.335–1.367 Å) to confirm aromaticity loss .

- DFT calculations : Validate experimental geometries (B3LYP/6-311+G(2d,p)) and predict charge transfer transitions via HOMO→LUMO analysis .

How does nitrogen substitution influence electronic and supramolecular properties?

Substituents (e.g., methyl, acyl groups) alter electron donor/acceptor capacity. For example:

- Methylation : Enhances thermal stability and modifies absorption spectra (e.g., bathochromic shifts in ethanol) .

- Acylation : Creates asymmetric derivatives with distinct hydrogen-bonding networks, enabling crystal engineering (e.g., infinite chains via >N–H···Hal⁻···N⁺ interactions) .

Methodological guidance: Use substituent steric/electronic profiles to tune supramolecular assembly .

What experimental evidence supports aromaticity loss in the quinazoline core?

X-ray data show:

- Non-planar quinazoline rings (torsional angles >2°).

- Bond-length alternations (e.g., C1–C14: 1.371 Å vs. C13–C14: 1.405 Å) indicative of reduced conjugation .

DFT corroborates these distortions, attributing them to intramolecular charge transfer from NH donors to N=C acceptors . Advanced studies should combine X-ray, NMR, and DFT to quantify aromaticity indices (e.g., NICS) .

How can researchers analyze charge transfer transitions in these compounds?

Time-dependent DFT (TD-DFT) calculations assign the longest-wavelength absorption bands (e.g., ~400 nm in ethanol) to HOMO→LUMO transitions. Experimental validation involves:

- Comparing experimental UV-Vis spectra (e.g., derivatives 7a and 8) with computed excitation energies .

- Correlating substituent effects (e.g., electron-withdrawing groups) with spectral shifts .

What methodologies assess thermal stability and decomposition pathways?

- Thermogravimetric analysis (TGA) : Confirms stability up to 300°C, with sublimation as the primary purification route .

- Mass spectrometry : Identifies decomposition byproducts (e.g., tetraazaanthracene at 300°C) .

For derivatives, stability varies with substituents; methylated analogs show enhanced resistance to thermal breakdown .

How do protonation and alkylation impact electronic delocalization?

- Protonation : At N5/N8 sites (e.g., 6a derivative) extends conjugation, increasing bond lengths (C1–C6: 1.445 Å) and reducing aromaticity further .

- Alkylation : Disrupts hydrogen-bonding networks but stabilizes cationic species (e.g., 7a), as confirmed by X-ray and NMR .

Methodology: Use pH-controlled reactions and alkylating agents (e.g., methyl iodide) to study charge distribution .

What are the applications in supramolecular chemistry?

The compound serves as a supramolecular synthon due to:

- Dual H-bond donor/acceptor sites (N–H and N=C), enabling predictable crystal packing .

- Tunable electronic properties for designing photoresponsive materials (e.g., naphthalenediimide hybrids) .

Advanced approaches: Cocrystallize with halogenated acceptors (e.g., Cl⁻) to form N–H···Hal⁻···N⁺ motifs .

How to resolve contradictions in reported synthetic yields?

Discrepancies arise from purification methods. For example:

- Direct crystallization yields ~50%, while sublimation improves purity but reduces mass recovery .

- Side reactions (e.g., dark brown byproducts) require optimized stoichiometry and reaction times .

Recommendation: Monitor reactions with TLC (n-hexane/EtOAc 9:1) and characterize intermediates .

What computational protocols best model molecular geometry?

- B3LYP/6-311+G(2d,p) : Accurately reproduces X-ray bond lengths (errors <0.02 Å) and torsional angles .

- Periodic boundary conditions (PBC) : Simulate crystal packing using experimental unit cell parameters .

Advanced tip: Combine DFT with molecular dynamics to predict solvent effects on supramolecular assembly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.